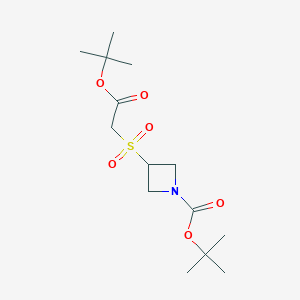
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the methylation of 1H-indole-3-aldehyde derivatives using dimethyl sulfate, followed by reaction with ethyl cyanoacetate and guanidine in the presence of a catalyst such as L-proline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate involves its interaction with various molecular targets and pathways. The indole nucleus can interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many indole derivatives with similar biological activities.
2,3,3-Trimethylindolenine: Another indole derivative used in dye synthesis.
Uniqueness
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate stands out due to its unique structure, which allows for specific interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C44H46N4O4S |
|---|---|
Peso molecular |
726.9 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2-[(E)-2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium;sulfate |
InChI |
InChI=1S/2C22H23N2.H2O4S/c2*1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h2*5-14,16H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2/b2*14-13+; |
Clave InChI |
OTDAXDIMRNJAFQ-FZHLCEHXSA-L |
SMILES isomérico |
CC1=NC2=CC=CC=C2C1/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=NC2=CC=CC=C2C1/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-] |
SMILES canónico |
CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
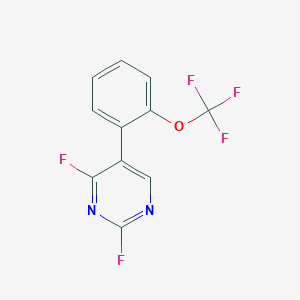
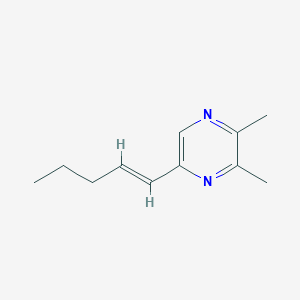
![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)
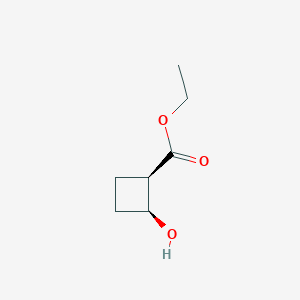
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)
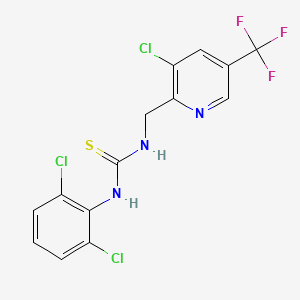

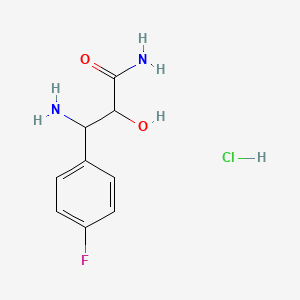
![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)

![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)
![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
